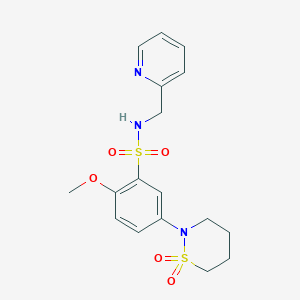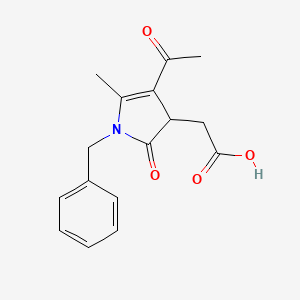
N-(2-nitrophenyl)cyclohexanecarboxamide
Overview
Description
“N-(2-nitrophenyl)cyclohexanecarboxamide” is a chemical compound with the molecular formula C13H16N2O3 . It is available from various suppliers for scientific research needs .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES string: [O-] [N+] (=O)c1ccccc1NC (=O)C1CCCCC1 .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 248.282 . The solubility of this compound in DMSO is unknown .Scientific Research Applications
Synthesis and Characterization of N-(Arylcarbamothioyl)-cyclohexanecarboxamide Derivatives : This research focused on synthesizing various N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, characterized by elemental analyses, IR spectroscopy, and 1H-NMR spectroscopy. Notably, the study included the analysis of the crystal structure of one derivative through X-ray diffraction, revealing the conformation and molecular stability features (Özer, Arslan, VanDerveer, & Külcü, 2009).
Colorimetric Detection of Cyanide with N-nitrophenyl Benzamide Derivatives : This study developed a series of N-nitrophenyl benzamide derivatives as chemosensors for cyanide detection in aqueous environments, utilizing the strong affinity of cyanide toward acyl carbonyl carbon. The high selectivity of these compounds makes them practical for monitoring cyanide concentrations in water samples (Sun, Wang, & Guo, 2009).
Synthesis and Characterization of N-(Alky(aryl)carbamothioyl)cyclohexanecarboxamide Derivatives and Their Metal Complexes : This research synthesized N-(R-carbamothioyl)cyclohexanecarboxamides and their Ni(II) and Cu(II) complexes. The compounds were characterized by elemental analyses, FT-IR, and NMR methods. The study provides insights into the conformation, electronic structure, and metal complex formation of these derivatives (Ozer, Arslan, VanDerveer, & Binzet, 2009).
- .app/papers/structure-cyclohexanone-ravikumar/435fa4e4c79c5df7a4a3f827a32256c4/?utm_source=chatgpt).
The Crystal Structure of 2-Nitro-N-(4-nitrophenyl)benzamide : This study involved the synthesis and characterization of 2-Nitro-N-(4-nitrophenyl)benzamide, including its crystal structure determination through single-crystal X-ray diffraction. The research provides insights into the molecular conformation and intermolecular interactions of this compound (Saeed, Hussain, & Flörke, 2008).
Selective Isolation of Vibrio cholerae Neuraminidase Using Immobilized 4-(nitrophenyl)oxamic Acid : This paper describes the use of N-(4-Nitrophenyl)oxamic acid coupled with Sepharose 4B as a specific adsorbent for the purification of Vibrio cholerae neuraminidase. The study demonstrates the enzyme's complete retention and separation from proteins, contributing to the field of enzyme purification and analysis (Brossmer, Ziegler, & Keilich, 1977).
Organocatalyzed Enantio- and Diastereoselective Isomerization of Prochiral 1,3-Cyclohexanediones into Nonalactones : This research reports on the lactonization of 2-(2-nitrophenyl)-1,3-cyclohexanediones containing an alcohol side chain and up to three distant prochiral elements by isomerization under simple organocatalysts. The process yields strained nonalactones and decalactone with high enantiomeric and diastereomeric ratios, highlighting the potential of these compounds in stereoselective synthesis (d’Aleman et al., 2023).
2-Nitrophenyl Isocyanide as a Versatile Convertible Isocyanide : This study introduces 2-Nitrophenyl isocyanide as a convertible isocyanide, demonstrating its application in the synthesis of the fused gamma-lactam beta-lactone bicycle. The research shows the potential of this compound in efficient organic synthesis strategies (Gilley & Kobayashi, 2008).
Radiolytic Studies of the Reductive Cyclization of 2-Nitroarylamides : This paper examines the reductive cyclization of 2-nitroarylamides, studying the effects of substituents and the nature of the link between the nitrophenyl ring and the leaving aniline. The findings contribute to understanding the cyclization mechanisms and the formation of hydroxylamines and amines in these reactions (Sykes et al., 1995).
properties
IUPAC Name |
N-(2-nitrophenyl)cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c16-13(10-6-2-1-3-7-10)14-11-8-4-5-9-12(11)15(17)18/h4-5,8-10H,1-3,6-7H2,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQRLQNVLYQVGEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-chloro-N-cyclopentyl-4-[(1-propionyl-4-piperidinyl)oxy]benzamide](/img/structure/B5012813.png)
![N-(3-chloro-4-methylphenyl)-6-(2-phenylhydrazino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5012818.png)
![N-({[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-nitrobenzamide](/img/structure/B5012827.png)
![N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(4-isopropylphenyl)vinyl]benzamide](/img/structure/B5012833.png)
![1-(4-fluorophenyl)-4-[1-(2-thienylcarbonyl)-3-piperidinyl]piperazine](/img/structure/B5012838.png)
methyl]-3-hydroxynaphthoquinone](/img/structure/B5012843.png)
![1-[3,4,4-trichloro-2-nitro-1-(1-piperidinyl)-1,3-butadien-1-yl]-1H-1,2,3-benzotriazole](/img/structure/B5012852.png)
![1-allyl-5-[4-(1-naphthylmethoxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5012855.png)
![N-(4'-methoxy-2-biphenylyl)-1-{[5-(methoxymethyl)-2-furyl]methyl}-3-piperidinecarboxamide](/img/structure/B5012878.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-1-[2-(3-fluorophenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5012884.png)


![N-(1-{1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-methoxybenzamide](/img/structure/B5012901.png)